molecular formula C40H60BCl2F4N2PRu-2 B14753382 [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[(tricyclohexylphosphoranylidene)methyl]ruthenium tetrafluoroborate

[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[(tricyclohexylphosphoranylidene)methyl]ruthenium tetrafluoroborate

Cat. No.: B14753382
M. Wt: 858.7 g/mol
InChI Key: GNZYEKMRTWADRI-UHFFFAOYSA-L
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Description

Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate is a ruthenium-based compound known for its catalytic properties. It is widely used in various chemical reactions, particularly in the field of organic synthesis. The compound is characterized by its stability and efficiency in catalyzing a range of chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate typically involves the reaction of a ruthenium precursor with 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene and tricyclohexylphosphine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction setups to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic substrates. The reactions are often carried out under mild to moderate conditions, with temperatures ranging from room temperature to slightly elevated temperatures .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type and conditions. For example, in oxidation reactions, the products are typically oxidized forms of the starting materials, while in substitution reactions, the products are substituted derivatives .

Scientific Research Applications

Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate exerts its effects involves the coordination of the ruthenium center with various ligands. This coordination facilitates the activation of substrates and the subsequent chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate include:

Uniqueness

What sets Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate apart is its unique combination of ligands, which confer high stability and catalytic efficiency. This makes it particularly valuable in applications requiring robust and selective catalysts .

Properties

Molecular Formula

C40H60BCl2F4N2PRu-2

Molecular Weight

858.7 g/mol

IUPAC Name

[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichlororuthenium;tricyclohexyl(methanidylidene)-λ5-phosphane;tetrafluoroborate

InChI

InChI=1S/C21H26N2.C19H34P.BF4.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;2-1(3,4)5;;;/h9-12H,7-8H2,1-6H3;1,17-19H,2-16H2;;2*1H;/q;2*-1;;;+2/p-2

InChI Key

GNZYEKMRTWADRI-UHFFFAOYSA-L

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](Cl)Cl)C3=C(C=C(C=C3C)C)C)C.[CH-]=P(C1CCCCC1)(C2CCCCC2)C3CCCCC3

Origin of Product

United States

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